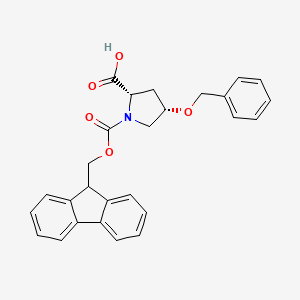

Fmoc-cis-Hyp(Bzl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-cis-Hyp(Bzl)-OH is a derivative of hydroxyproline, a non-proteinogenic amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. The benzyl (Bzl) group is used to protect the hydroxyl group of hydroxyproline.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cis-Hyp(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of hydroxyproline. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The benzyl group is introduced using benzyl bromide in the presence of a base such as sodium hydride. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of automated systems allows for precise control of reaction conditions and efficient production of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: The compound can be reduced to remove the Fmoc and Bzl protecting groups.

Substitution: The Fmoc and Bzl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Common reagents for substitution reactions include trifluoroacetic acid (TFA) for Fmoc removal and hydrogen bromide (HBr) for Bzl removal.

Major Products Formed:

Oxidation: Oxidized derivatives of hydroxyproline.

Reduction: Deprotected hydroxyproline.

Substitution: Substituted derivatives of hydroxyproline with different protecting groups.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

Fmoc-cis-Hyp(Bzl)-OH is integral in the synthesis of peptides, particularly in the formation of cyclic peptides and those with complex structures. Its fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS).

Key Applications:

- Cyclic Peptide Formation: The compound facilitates the creation of cyclic peptides that exhibit enhanced stability and bioactivity.

- Complex Peptide Structures: It aids in synthesizing peptides that require specific stereochemical configurations.

Case Study:

A study demonstrated the successful incorporation of this compound in the synthesis of a cyclic peptide that showed improved binding affinity to its target receptor compared to linear analogs .

Drug Development

Overview:

The unique structure of this compound allows for the development of novel pharmaceuticals, particularly in oncology and virology.

Key Applications:

- Anti-Cancer Drugs: Its derivatives have been explored for their potential in targeting cancer cells.

- Peptide Vaccines: The compound is utilized in synthesizing peptide-based vaccines that enhance immune responses.

Data Table: Drug Development Applications

| Application Type | Description | Example Compound |

|---|---|---|

| Anti-Cancer | Modifications lead to improved efficacy against tumors | This compound derivatives |

| Peptide Vaccines | Enhances immune response through targeted delivery | Synthetic peptide vaccines |

Case Study:

Research indicated that peptides synthesized using this compound exhibited enhanced cytotoxicity against specific cancer cell lines when compared to standard treatments .

Biomaterials Research

Overview:

In biomaterials science, this compound is used to create hydrogels and scaffolds that mimic natural tissues, essential for tissue engineering and regenerative medicine.

Key Applications:

- Hydrogels: The compound is incorporated into hydrogels that support cell growth and tissue regeneration.

- Scaffold Development: It aids in developing scaffolds for bone and cartilage repair.

Data Table: Biomaterials Applications

| Application Type | Description | Example Use |

|---|---|---|

| Hydrogels | Mimics natural tissue environments | Tissue engineering |

| Scaffolds | Supports cellular attachment and growth | Bone/cartilage repair |

Case Study:

A study highlighted the use of hydrogels containing this compound for promoting the growth of stem cells, demonstrating its potential in regenerative therapies .

Research in Protein Folding

Overview:

this compound plays a role in studying protein folding mechanisms, providing insights into diseases related to protein misfolding.

Key Applications:

- Stability Studies: Researchers utilize this compound to analyze how modifications affect protein stability.

- Disease Research: It helps in understanding conditions like Alzheimer's disease where protein misfolding occurs.

Data Table: Protein Folding Research Applications

| Application Type | Description | Research Focus |

|---|---|---|

| Stability Analysis | Investigates effects of amino acid substitutions | Protein misfolding diseases |

| Mechanistic Studies | Explores folding pathways | Alzheimer’s disease |

Case Study:

Research demonstrated that incorporating this compound into model proteins significantly altered their folding kinetics, providing insights into the stability mechanisms relevant to neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of Fmoc-cis-Hyp(Bzl)-OH involves the protection of the amino and hydroxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The Bzl group protects the hydroxyl group, maintaining the integrity of the hydroxyproline residue. The compound interacts with various molecular targets and pathways involved in peptide synthesis, including enzymes and catalysts used in the synthesis process.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Hyp-OH: Similar to Fmoc-cis-Hyp(Bzl)-OH but lacks the benzyl protecting group.

Boc-Hyp(Bzl)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of the Fmoc group for amino protection.

Z-Hyp(Bzl)-OH: Uses a benzyloxycarbonyl (Z) group for amino protection.

Uniqueness: this compound is unique due to the combination of Fmoc and Bzl protecting groups, which provide dual protection for both the amino and hydroxyl groups. This dual protection allows for greater flexibility and control in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins.

Biologische Aktivität

Fmoc-cis-Hyp(Bzl)-OH, or (2S,4S)-N-alpha-(9-fluorenylmethyloxycarbonyl)-4-benzyl-L-cis-hydroxyproline, is a derivative of hydroxyproline that has garnered attention in peptide synthesis and biological research. This compound is notable for its role in mimicking collagen structures and influencing biological activities through its incorporation into peptides.

- Molecular Formula : C27H25NO5

- Molecular Weight : 443.49 g/mol

- CAS Number : 1334671-64-5

Biological Applications

This compound is primarily utilized in the synthesis of collagen-like peptides, which are crucial for studying structural biology and developing therapeutic agents. The incorporation of hydroxyproline residues into peptides enhances their stability and biological activity.

1. Collagen Mimetic Peptides

The incorporation of this compound into peptides has been shown to stabilize triple helical structures, which are essential for collagen's mechanical properties. Research indicates that these peptides can mimic the natural collagen structure effectively, which is vital for tissue engineering applications .

2. Influence on Cellular Behavior

Studies have demonstrated that peptides containing this compound can influence cellular behaviors such as adhesion, proliferation, and differentiation. For instance, a study showed that these peptides could enhance fibroblast adhesion and promote ECM (extracellular matrix) deposition, which is critical in wound healing processes .

Table 1: Biological Activities of this compound Containing Peptides

Case Study 1: Tissue Engineering

In a tissue engineering study, this compound was incorporated into peptide scaffolds designed for skin regeneration. The results indicated that scaffolds with hydroxyproline residues promoted better cell infiltration and enhanced tissue integration compared to those without .

Case Study 2: Drug Delivery Systems

Another investigation explored the use of this compound in drug delivery systems. Peptides synthesized with this compound exhibited improved stability and controlled release profiles for therapeutic agents, demonstrating potential for enhanced efficacy in clinical applications .

Eigenschaften

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFMHBUVVWZBFT-DFBJGRDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.